2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Description

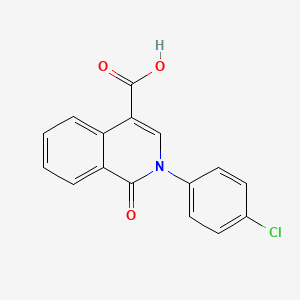

2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone substituted with a 4-chlorophenyl group at position 2 and a carboxylic acid moiety at position 2. This compound is primarily utilized in pharmacological research as a synthetic precursor or intermediate in drug development, particularly for designing molecules targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-oxoisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-10-5-7-11(8-6-10)18-9-14(16(20)21)12-3-1-2-4-13(12)15(18)19/h1-9H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLLYIWIWOXVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901165278 | |

| Record name | 2-(4-Chlorophenyl)-1,2-dihydro-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78364-19-9 | |

| Record name | 2-(4-Chlorophenyl)-1,2-dihydro-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78364-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-1,2-dihydro-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzaldehyde and isoquinoline derivatives.

Key Steps:

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.

Major Products

Oxidation: Oxidized derivatives with additional keto or hydroxyl groups.

Reduction: Reduced derivatives with hydroxyl groups replacing the keto group.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

- Antinociceptive Activity : Research has indicated that derivatives of isoquinoline, including 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, exhibit significant antinociceptive properties. These compounds have been evaluated for their effectiveness in pain management through calcium mobilization assays, demonstrating their potential as analgesics in models of neuropathic pain .

- Anti-inflammatory Properties : Isoquinoline derivatives have been studied for their ability to modulate inflammatory responses. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anti-inflammatory effects, making these compounds valuable in treating conditions associated with chronic inflammation .

- Cancer Research : The compound's structural features make it a candidate for developing anticancer agents. Studies have shown that similar isoquinoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Biological Research Applications

- Receptor Modulation : The compound has been investigated for its interaction with lysophosphatidic acid receptors, which play a role in various physiological processes including cell proliferation and migration. Compounds like this compound can act as selective modulators of these receptors, providing insights into their biological functions and therapeutic potentials .

- Neuropharmacology : Given its structural characteristics, this compound may influence neurotransmitter systems, particularly those involved in pain perception and mood regulation. Its derivatives have been explored for treating neurodegenerative diseases and psychiatric disorders .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be modified to produce various derivatives with enhanced biological activities. The following table summarizes some notable derivatives and their reported activities:

| Derivative | Activity | Reference |

|---|---|---|

| Compound A | Antinociceptive | |

| Compound B | Anti-inflammatory | |

| Compound C | Anticancer |

Case Studies

- Study on Pain Management : A study evaluated the efficacy of this compound in animal models of chronic pain. Results showed a significant reduction in pain responses compared to control groups, highlighting its potential as a therapeutic agent for pain relief.

- Inflammation Model : Another study assessed the compound's anti-inflammatory properties using a rat model of induced inflammation. The results indicated that treatment with the compound led to decreased inflammatory markers and improved clinical outcomes.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets often include proteins involved in inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-chlorophenyl group in the target compound enhances lipophilicity compared to methoxy or fluorine substituents, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Spirocyclic vs.

- Alkyl Chain Modifications : The 4-methoxyphenethyl substituent (CAS 1352542-61-0) introduces flexibility, which could enhance binding to hydrophobic enzyme pockets .

Biological Activity

2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS Number: 78364-19-9) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C₁₆H₁₀ClNO₃. It is characterized by a chlorophenyl group and a carboxylic acid moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀ClNO₃ |

| Molecular Weight | 303.71 g/mol |

| CAS Number | 78364-19-9 |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance, a study on 3,4-dihydroisoquinolin-1(2H)-one derivatives indicated that specific structural features, including the C4-carboxyl group, are crucial for their activity against pathogens like Phytophthora recalcitrans . The compound's ability to disrupt biological membranes was emphasized as a mechanism of action.

Inhibitory Effects on PARP Enzymes

Another significant aspect of the biological activity of this compound is its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP). In vitro assays showed that related compounds could inhibit PARP1 and PARP2 effectively, with some achieving over 80% inhibition at concentrations around 1 µM. Notably, one derivative exhibited an IC50 value of 156 nM against PARP1 . This suggests potential applications in cancer therapy, particularly in tumors with defective DNA repair mechanisms.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the isoquinoline structure can significantly influence biological activity. The presence of the chlorophenyl group enhances lipophilicity and possibly improves cellular uptake. The carboxylic acid functionality is essential for maintaining biological activity as it may participate in hydrogen bonding interactions with target proteins .

Case Study 1: Antimicrobial Evaluation

A series of isoquinoline derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated varying levels of activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MIC) below 50 µg/mL against Staphylococcus aureus and E. coli, highlighting their potential as novel antibacterial agents .

Case Study 2: Cancer Therapeutics

In another study focused on cancer therapeutics, compounds derived from this scaffold were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that some derivatives significantly reduced cell viability in a dose-dependent manner, suggesting their potential use as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?

- Methodology : A common approach involves condensation of 4-chlorophenyl-substituted aldehydes with aminocarboxylic acid derivatives under catalytic conditions. Palladium or copper catalysts (e.g., PdCl₂(PPh₃)₂) in polar aprotic solvents like DMF or toluene are often employed to facilitate cyclization . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product. Validate purity using HPLC or TLC.

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm substituent positions and aromatic ring integration (e.g., distinguishing between 4-chlorophenyl and dihydroisoquinoline protons) .

- IR : Identify key functional groups (e.g., carbonyl stretch at ~1680–1700 cm⁻¹ for the oxo group) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact .

- Store in a tightly sealed container under dry, inert conditions to prevent hydrolysis of the oxo group .

- In case of accidental exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Strategies :

- Screen catalysts (e.g., Pd vs. Cu) and solvent systems (DMF vs. toluene) to balance reaction rate and byproduct formation .

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediate phases and adjust conditions dynamically.

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. null results)?

- Analysis Framework :

- Purity Verification : Impurities (e.g., unreacted starting materials) may confound assays. Re-characterize batches via HPLC and NMR .

- Assay Conditions : Test across multiple cell lines or microbial strains, varying concentrations (µM–mM) and incubation times .

- Mechanistic Studies : Use competitive binding assays or enzymatic inhibition tests to validate target specificity.

Q. What computational methods predict the compound’s reactivity or binding affinity?

- Tools :

- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack .

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential biological targets, such as kinase inhibitors .

- MD Simulations : Assess stability of ligand-protein complexes under physiological conditions (e.g., solvation, pH 7.4).

Q. How to address discrepancies in spectroscopic data across studies?

- Troubleshooting :

- Compare solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR chemical shifts .

- Replicate published protocols exactly to isolate variables (e.g., temperature, deuterated solvent grade).

- Cross-validate with X-ray crystallography if single crystals can be obtained.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.